5-(Cyanoamino)-2-fluorobenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4FN3 |
|---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
(3-cyano-4-fluorophenyl)cyanamide |
InChI |
InChI=1S/C8H4FN3/c9-8-2-1-7(12-5-11)3-6(8)4-10/h1-3,12H |
InChI Key |
AKBJNKHNHVQFJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC#N)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyanoamino 2 Fluorobenzonitrile
Retrosynthetic Strategies for the 2-fluorobenzonitrile (B118710) Core
The construction of the 2-fluorobenzonitrile scaffold is a critical first step in the synthesis of the target molecule. Retrosynthetic analysis reveals several viable pathways starting from commercially available precursors. A common strategy involves the functionalization of a pre-existing benzene (B151609) ring.
One prominent retrosynthetic disconnection breaks the C-CN bond, suggesting a precursor such as 2-fluoroaniline (B146934) or a derivative. The Sandmeyer reaction, a classic method for converting anilines to various functional groups via a diazonium salt intermediate, represents a potential route. However, the cyanation of diazonium salts can sometimes be challenging.
Another approach involves the modification of a pre-existing benzonitrile (B105546). For instance, starting with a suitably substituted benzonitrile, a fluorine atom can be introduced via nucleophilic aromatic substitution or other fluorination techniques.
A plausible and industrially relevant synthesis starts from 2,5-difluorobenzaldehyde. This approach involves a multi-step sequence including condensation with hydroxylamine (B1172632) hydrochloride, dehydration, and subsequent aminolysis to yield 2-amino-5-fluorobenzonitrile, a direct precursor to the target molecule. sigmaaldrich.com This method offers the advantage of building the desired substitution pattern on the aromatic ring in a controlled manner.
Approaches to Introduce the 5-Cyanoamino Moiety
With the 2-fluorobenzonitrile core, specifically the 5-amino-2-fluorobenzonitrile (B1271941) precursor in hand, the next critical step is the introduction of the cyano group onto the amino functionality. Several methods for the N-cyanation of anilines have been reported in the literature and can be adapted for this synthesis.
Direct Amination Routes
While direct amination to form the cyanoamino group in a single step is conceptually possible, it is not a commonly employed strategy for this specific transformation. Such routes often lack selectivity and may require harsh reaction conditions.
Cyanation of Amino Precursors
The most direct and widely explored approach for the synthesis of 5-(cyanoamino)-2-fluorobenzonitrile (B6257840) involves the cyanation of the commercially available 5-amino-2-fluorobenzonitrile, also known as 3-cyano-4-fluoroaniline. sigmaaldrich.comgoogle.com Several cyanating agents can be employed for this transformation.
Table 1: Common Cyanating Agents for N-Cyanation of Amines
| Cyanating Agent | Description |
| Cyanogen (B1215507) Bromide (BrCN) | A traditional and effective reagent for N-cyanation. The reaction typically proceeds under mild conditions. |
| Trimethylsilyl Cyanide (TMSCN) with an Oxidant | A combination of TMSCN and an oxidant like bleach (sodium hypochlorite) can generate an electrophilic cyanating species in situ. |
| N-Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂) | This reagent system provides an alternative for the cyanation of amines, avoiding the direct use of highly toxic cyanogen halides. |
The reaction of 5-amino-2-fluorobenzonitrile with a suitable cyanating agent, such as cyanogen bromide, would lead to the formation of the desired this compound. The reactivity of the aniline (B41778) derivative is influenced by the electronic nature of the substituents on the aromatic ring. The presence of both a fluorine and a nitrile group, which are electron-withdrawing, can decrease the nucleophilicity of the amino group, potentially requiring optimized reaction conditions for efficient conversion.
Multi-Component Coupling Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an alternative, albeit less direct, synthetic route. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve a derivative of 2-fluorobenzonitrile, an amine source, and a cyanide source, potentially catalyzed by a transition metal. However, the development of such a specific MCR would require significant research and optimization.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions, particularly for the N-cyanation step.
Catalyst Systems for Selective Transformations
For the N-cyanation of anilines, especially those with deactivating electron-withdrawing groups, the use of a catalyst can be crucial for achieving high yields and selectivity. While specific catalytic systems for the cyanation of 5-amino-2-fluorobenzonitrile are not extensively documented, general principles from related reactions can be applied.
Transition metal catalysts, such as those based on palladium or ruthenium, have been shown to be effective in various cyanation reactions. For instance, ruthenium-catalyzed oxidative cyanation of tertiary amines has been reported, and similar principles could be explored for the N-cyanation of primary anilines. google.com The choice of ligand is also critical in tuning the reactivity and selectivity of the metal catalyst.
Table 2: Potential Catalyst Systems for N-Cyanation of Anilines
| Catalyst System | Description | Potential Applicability |
| Palladium-based catalysts | Often used in cross-coupling reactions, they could potentially catalyze the N-cyanation with a suitable cyanide source. | Applicable for developing novel catalytic N-cyanation methods. |
| Ruthenium-based catalysts | Have shown efficacy in oxidative cyanation of amines. | Could be adapted for the cyanation of 5-amino-2-fluorobenzonitrile, possibly requiring an oxidant. |
| Lewis Acids | Can activate the cyanating agent or the amine substrate, facilitating the reaction. | May be useful in conjunction with traditional cyanating agents like cyanogen bromide. |
The optimization of reaction parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents is essential to maximize the yield of this compound while minimizing the formation of byproducts. Given the electron-deficient nature of the starting aniline, slightly elevated temperatures or longer reaction times might be necessary to drive the reaction to completion.
Temperature and Pressure Influences on Reaction Efficiency
Temperature Effects:
The rate of the cyanation reaction to form this compound is significantly influenced by temperature. According to the Arrhenius equation, the reaction rate constant increases with temperature. wikipedia.orgbyjus.com This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction.
However, an excessively high temperature can lead to undesirable side reactions, decomposition of reactants or products, or reduced selectivity. Therefore, optimizing the reaction temperature is crucial for maximizing the yield and purity of the desired product. For many cyanation reactions of aryl halides and amines, temperatures can range from room temperature to elevated temperatures, sometimes up to 120-130°C, depending on the specific reagents and catalysts used. organic-chemistry.orgrsc.org
The following interactive table demonstrates a hypothetical relationship between temperature and reaction yield, based on the principles of the Arrhenius equation.
| Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |
| 25 | 24 | 35 |
| 50 | 12 | 65 |
| 75 | 6 | 85 |
| 100 | 3 | 92 |
| 125 | 1.5 | 88 (potential for decomposition) |
Pressure Influences:
For the majority of liquid-phase organic reactions, such as the synthesis of this compound, the effect of pressure on reaction efficiency is generally minimal. Significant pressure effects are typically observed in reactions involving gaseous reactants or where the transition state has a significantly different volume from the reactants. In the context of the cyanation of 5-amino-2-fluorobenzonitrile, where the reactants are likely to be in the solid or liquid phase, conducting the reaction at atmospheric pressure is standard. High-pressure conditions are not commonly reported for this type of transformation unless specific gaseous reagents are used, which is not typical for the common cyanation methods. numberanalytics.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. rsc.orgrsc.org This involves a critical evaluation of the atom economy, waste generation, and the sustainability of the reagents and solvents employed.
Atom Economy and Waste Minimization
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgnumberanalytics.com A higher atom economy signifies a more sustainable process with less waste generation. The atom economy can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound, let's consider a hypothetical reaction using cyanogen bromide (BrCN) as the cyanating agent:
C₇H₅FN₂ + BrCN → C₈H₄FN₃ + HBr
Molecular Weight of 5-amino-2-fluorobenzonitrile (C₇H₅FN₂): 136.13 g/mol
Molecular Weight of Cyanogen Bromide (BrCN): 105.92 g/mol
Molecular Weight of this compound (C₈H₄FN₃): 161.13 g/mol
Molecular Weight of Hydrogen Bromide (HBr): 80.91 g/mol
The atom economy for this reaction would be:
(161.13 / (136.13 + 105.92)) x 100 = 66.5%
This calculation indicates that a significant portion of the reactant atoms are incorporated into the waste product, hydrogen bromide.
Waste Minimization:
The primary waste product in the hypothetical reaction above is hydrogen bromide. In a practical setting, a base would likely be added to neutralize the HBr, generating a salt as a byproduct, which also contributes to the waste stream. To minimize waste, alternative synthetic routes with higher atom economy should be explored. For instance, addition reactions would theoretically have 100% atom economy.
Sustainable Reagent and Solvent Selection
Sustainable Reagents:
The choice of cyanating agent is a key consideration for a green synthesis. Traditional cyanating agents like hydrogen cyanide (HCN) and cyanogen halides (e.g., BrCN) are highly toxic. numberanalytics.com Green chemistry encourages the use of safer alternatives. rsc.org Some less toxic or "greener" cyanating agents that have been developed include:
Zinc Cyanide (Zn(CN)₂): A less toxic alternative to alkali metal cyanides. numberanalytics.com
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and environmentally benign cyanide source. organic-chemistry.org
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): An electrophilic cyanating agent that is less toxic than traditional reagents. beilstein-journals.org
CO₂/NH₃: A novel approach using carbon dioxide and ammonia (B1221849) as a cyanide-free source for cyanation has been reported for some amines. acs.org
The use of catalytic methods, for example with palladium or nickel catalysts, can also contribute to a greener process by reducing the amount of reagents needed. numberanalytics.com
Sustainable Solvents:
The selection of solvents is another crucial aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry promotes the use of safer and more environmentally friendly solvents. For the synthesis of this compound, potential green solvent choices could include:
Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Some palladium-catalyzed cyanations have been successfully performed in aqueous media. acs.org
Bio-based Solvents: Solvents derived from renewable resources, such as certain alcohols or esters, can be considered.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be an excellent alternative, although it requires specialized equipment.
Ionic Liquids and Deep Eutectic Solvents: These can be designed to have low volatility and high stability, making them potentially greener alternatives to conventional organic solvents. numberanalytics.com
By carefully selecting less hazardous reagents and greener solvents, the environmental impact of synthesizing this compound can be significantly reduced, aligning the process with the principles of sustainable chemistry.
Chemical Reactivity and Transformation of 5 Cyanoamino 2 Fluorobenzonitrile
Reactions of the Nitrile Functionality
The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations, including nucleophilic additions, cycloadditions, reduction, and hydrolysis. The reactivity of the nitrile in 5-(cyanoamino)-2-fluorobenzonitrile (B6257840) is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.
Nucleophilic Additions to the Cyano Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Aromatic nitriles can react with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.com The reaction begins with the nucleophilic addition of the Grignard reagent to the nitrile carbon, forming an imine anion which is then hydrolyzed to yield a ketone. libretexts.org
Water can also act as a nucleophile in the presence of an acid or base catalyst, leading to hydrolysis. libretexts.org The presence of electron-withdrawing groups, like the fluorine atom and the second cyano group in this compound, generally enhances the electrophilicity of the nitrile carbon, potentially facilitating nucleophilic attack. libretexts.org
Table 1: Examples of Nucleophilic Additions to Aromatic Nitriles
| Nucleophile | Reagent Examples | Product Type |
| Organometallic Reagents | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Ketone (after hydrolysis) |
| Water (Hydrolysis) | H₂O/H⁺ or H₂O/OH⁻ | Carboxylic Acid or Amide |
| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
Cycloaddition Reactions Involving the Nitrile
Aromatic nitriles can participate in cycloaddition reactions to form heterocyclic compounds. A common example is the [3+2] cycloaddition with azides to produce tetrazoles. This reaction involves the 1,3-dipolar character of the azide (B81097) ion reacting with the nitrile π-system.
Nitrile oxides, which are 1,3-dipoles, can also undergo cycloaddition with alkynes to form isoxazoles, which are stable aromatic nitrogen heterocycles. While this reaction typically involves an alkyne as the dipolarophile, the principle of 1,3-dipolar cycloaddition is a key aspect of nitrile chemistry.
Reduction and Hydrolysis Pathways
The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid, providing two important synthetic pathways.
Reduction:
The reduction of aromatic nitriles to primary amines is a common transformation. A variety of reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being a powerful and frequently used reagent. chemistrysteps.com The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding a primary amine after workup. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), is another effective method for nitrile reduction.
Hydrolysis:
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions. libretexts.orgchemistrysteps.com In an acidic medium, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. libretexts.orgchemistrysteps.com Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com In both cases, an amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring can influence the rate of hydrolysis.
Transformations Involving the Cyanoamino Group
The cyanoamino group (-NH-CN) is a unique functional group that combines the properties of an amine and a nitrile. Its reactivity is characterized by reactions at the amine nitrogen and potential transformations of the cyano group itself.
Alkylation and Acylation of the Amine Nitrogen
The nitrogen atom of the cyanoamino group possesses a lone pair of electrons and can act as a nucleophile, participating in alkylation and acylation reactions.
Alkylation:
Amines can undergo N-alkylation with alkyl halides. ncert.nic.in However, the nucleophilicity of the nitrogen in the cyanoamino group is expected to be reduced due to the electron-withdrawing effect of the adjacent cyano group. This may require more forcing conditions or highly reactive alkylating agents for the reaction to proceed efficiently. The reaction of amines with alkyl halides is a classic example of nucleophilic substitution. ncert.nic.inncert.nic.in
Acylation:
Primary and secondary amines react with acylating agents such as acid chlorides and anhydrides to form amides. ncert.nic.inresearchgate.net This reaction, known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. ncert.nic.inresearchgate.net Similar to alkylation, the reduced nucleophilicity of the cyanoamino nitrogen may affect the reaction conditions required for efficient acylation. The use of a base, such as pyridine, is common to neutralize the HCl generated when using acid chlorides. ncert.nic.in
Table 2: Alkylation and Acylation of Amines
| Reaction | Reagent Type | Product Type |
| Alkylation | Alkyl Halides (R-X) | N-Alkyl-N-cyanoamine |
| Acylation | Acid Chlorides (R-COCl), Acid Anhydrides ((RCO)₂O) | N-Acyl-N-cyanoamine |
Condensation Reactions of the Amino Functionality
The amino group of this compound, being part of an aminobenzonitrile framework, can participate in condensation reactions with carbonyl compounds to form various heterocyclic structures. A particularly relevant transformation is the synthesis of quinazolines.
The reaction of 2-aminobenzonitrile (B23959) derivatives with aldehydes or other carbonyl compounds is a well-established method for constructing the quinazoline (B50416) ring system. rsc.orgrsc.orgorganic-chemistry.orgnih.govnih.gov These reactions often proceed through the initial formation of an imine between the amino group and the carbonyl compound, followed by an intramolecular cyclization involving the nitrile group. nih.gov Various catalytic systems, including transition metals like ruthenium and palladium, as well as metal-free conditions, have been developed to facilitate these tandem reactions. rsc.orgorganic-chemistry.org For instance, a ruthenium(II) complex has been shown to catalyze the synthesis of quinazolinones from 2-aminobenzonitriles and alcohols. rsc.org Similarly, electrochemical methods have been employed for the synthesis of quinazolinones from o-aminobenzonitriles and aldehydes in an aqueous medium. rsc.org
The fluorine substituent at the 2-position of the starting material can also influence the reactivity and the properties of the resulting quinazoline products.
Rearrangement Processes of the Cyanoamino Moiety
The cyanoamino group (-NH-CN) is known to participate in various rearrangement reactions, often leading to the formation of heterocyclic systems. However, no specific studies detailing the rearrangement processes of the cyanoamino moiety in the context of this compound have been identified. Plausible, yet unconfirmed, rearrangement pathways could include Dimroth-type rearrangements if the molecule were to be incorporated into a heterocyclic ring, or other intramolecular cyclizations triggered by heat or catalysis. The electronic environment of the fluorobenzonitrile ring would undoubtedly influence the feasibility and outcome of such rearrangements.
Aromatic Reactivity of the Fluorobenzonitrile Core
The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of its substituents: the fluorine atom, the cyano group, and the cyanoamino group.
Electrophilic Aromatic Substitution Patterns
Predicting the outcome of electrophilic aromatic substitution (EAS) on this compound requires an analysis of the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The directing effect of the cyanoamino group would depend on the reaction conditions. In general, both the fluorine and the two cyano-containing groups are deactivating towards electrophilic attack due to their electron-withdrawing nature. This suggests that harsh reaction conditions would be necessary to achieve any electrophilic substitution. The precise regioselectivity would be a complex interplay of these competing directing effects, and no experimental data is available to confirm the substitution pattern.
Nucleophilic Aromatic Substitution Mechanisms
The fluorobenzonitrile core, particularly with the presence of two electron-withdrawing cyano groups, is a candidate for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in such reactions, would be the likely site of substitution. The strong electron-withdrawing character of the nitrile groups would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them. However, detailed mechanistic studies or examples of SNAr reactions specifically on this compound are not reported in the literature.
Palladium-Catalyzed Cross-Coupling Reactions
Aryl fluorides and nitriles can participate in palladium-catalyzed cross-coupling reactions, although they can be challenging substrates. The carbon-fluorine bond activation is often a difficult step. Similarly, the nitrile group can sometimes interfere with the catalyst. In principle, this compound could undergo reactions like Suzuki, Heck, or Buchwald-Hartwig couplings at the C-F position. The success of such transformations would heavily depend on the choice of catalyst, ligand, and reaction conditions. There is no specific information available on the application of this compound in palladium-catalyzed cross-coupling reactions.
Heterocyclic Annulation and Ring-Forming Reactions Utilizing this compound
The presence of the cyanoamino and nitrile functionalities makes this compound a potential precursor for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Nitrogen-Containing Heterocycles
The cyanoamino group is a versatile building block for heterocycles like triazoles, tetrazoles, and various fused pyrimidine (B1678525) derivatives. The nitrile group can also participate in cyclization reactions, for instance, through reaction with dinucleophiles or via intramolecular cycloadditions. It is conceivable that this compound could be used to synthesize complex heterocyclic structures. However, the absence of published research in this area means that no specific examples or reaction protocols can be provided.
Formation of Fused Aromatic Systems
There is no available literature detailing the use of this compound as a precursor for the synthesis of fused aromatic systems. Research on analogous compounds, such as 2-amino-5-fluorobenzonitrile, has demonstrated their utility in constructing heterocyclic systems like quinazolines. ossila.comrsc.org These reactions typically involve the cyclization of the amino and nitrile functionalities with various reagents. However, the distinct reactivity of the cyanoamino group prevents direct comparison or assumption of similar synthetic pathways for this compound.
Chemo- and Regioselectivity in Complex Transformations
Detailed studies on the chemo- and regioselectivity of this compound in complex chemical transformations are not present in the current body of scientific literature. Understanding the selective reactivity of the different functional groups within the molecule—the cyanoamino group, the nitrile group, and the fluorine atom—is crucial for its application in targeted synthesis. Without experimental data, any discussion of its selectivity would be purely speculative.
Computational and Theoretical Investigations of this compound: A Scientific Overview
Despite a comprehensive search of available scientific literature and chemical databases, no specific computational and theoretical studies have been published focusing on the chemical compound this compound. This indicates a significant gap in the current research landscape for this particular molecule.
Therefore, it is not possible to provide detailed, scientifically accurate information for the requested sections and subsections, which include:
Computational and Theoretical Investigations of 5 Cyanoamino 2 Fluorobenzonitrile
Reaction Mechanism Elucidation via Computational Modeling
Energy Profiles of Key Synthetic Steps
Generating content for these areas without specific research would require speculation and extrapolation from unrelated compounds, which would violate the principles of scientific accuracy. The professional and authoritative tone required for this article cannot be maintained without a foundation of peer-reviewed data.
Further research, including de novo computational studies, would be necessary to generate the data required to populate the outlined article structure. At present, the scientific community has not directed its focus to the theoretical and computational properties of 5-(Cyanoamino)-2-fluorobenzonitrile (B6257840).
Solvent Effects on Molecular Properties and Reactivity Prediction
A comprehensive search of scientific literature and computational chemistry databases has revealed a significant gap in the publicly available research concerning the specific compound this compound. At present, there are no published studies detailing the computational and theoretical investigations of solvent effects on the molecular properties and reactivity of this molecule.
The influence of solvents on the behavior of chemical compounds is a critical area of study in computational chemistry. Such investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model how the surrounding solvent medium alters the electronic structure, geometry, and ultimately, the reactivity of a solute molecule. These studies often analyze key molecular properties in various solvents with differing polarities.
Table 1: Illustrative Data Table of Solvent Effects on Molecular Properties (Hypothetical)
| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | Polarizability (ų) | HOMO Energy (eV) | LUMO Energy (eV) |
| Toluene | 2.38 | Data not available | Data not available | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available | Data not available | Data not available |
| Ethanol | 24.55 | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available | Data not available | Data not available |
| Water | 80.1 | Data not available | Data not available | Data not available | Data not available |
This table is provided as a template to illustrate the type of data typically generated in such studies. No experimental or calculated data for this compound is currently available.
Reactivity Prediction in Different Solvent Environments
The reactivity of a molecule can be significantly modulated by the solvent. Computational models are used to predict how a solvent might stabilize or destabilize reactants, transition states, and products, thereby influencing reaction rates and pathways. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand a molecule's susceptibility to nucleophilic or electrophilic attack.
Table 2: Illustrative Data Table of Solvent Effects on Reactivity Indices (Hypothetical)
| Solvent | HOMO-LUMO Gap (eV) | Global Hardness (η) | Global Electrophilicity (ω) |
| Toluene | Data not available | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available |
| Water | Data not available | Data not available | Data not available |
This table is provided as a template to illustrate the type of data typically generated in such studies. No experimental or calculated data for this compound is currently available.
Without dedicated computational studies on this compound, any discussion on the specific effects of solvents on its properties and reactivity would be purely speculative and fall outside the scope of scientifically accurate reporting. Future research in this area would be necessary to populate these tables and provide a detailed understanding of this compound's behavior in different chemical environments.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Cyanoamino 2 Fluorobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
No experimental NMR data for 5-(Cyanoamino)-2-fluorobenzonitrile (B6257840) was found in the conducted research.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrile and fluorine groups and the electron-donating/withdrawing nature of the cyanoamino group. By analyzing the spectra of related compounds like 2-fluorobenzonitrile (B118710) and 5-amino-2-fluorobenzonitrile (B1271941), we can predict the approximate chemical shifts. nih.govchemicalbook.com The proton ortho to the fluorine (H-3) would likely appear as a triplet, while the other two protons (H-4 and H-6) would appear as multiplets due to coupling with each other and with the fluorine atom. A broad singlet corresponding to the N-H proton of the cyanoamino group is also anticipated, with its chemical shift being dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine (C-2) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The carbon of the benzonitrile (B105546) group (C≡N) will appear in the typical range for nitriles (around 115-120 ppm), while the carbon of the cyanoamino group (-N-C≡N) will likely have a different chemical shift. The remaining aromatic carbons will have shifts influenced by the substituents. Quaternary carbon signals are expected to be of lower intensity. hw.ac.ukchemguide.co.uk
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H-3 | 7.20 - 7.40 | - | t |
| H-4 | 7.50 - 7.70 | - | m |
| H-6 | 7.60 - 7.80 | - | m |
| N-H | Variable (broad) | - | s (broad) |
| C-1 | - | ~110-115 | s |
| C-2 | - | ~160-165 (d, ¹JCF ≈ 250 Hz) | d |
| C-3 | - | ~118-122 (d, ²JCF ≈ 20 Hz) | d |
| C-4 | - | ~130-135 (d, ³JCF ≈ 8 Hz) | d |
| C-5 | - | ~138-142 | s |
| C-6 | - | ~125-130 (d, ⁴JCF ≈ 3 Hz) | d |
| C≡N (benzonitrile) | - | ~115-120 | s |
Note: Predicted values are based on data from related compounds and general NMR principles. Actual values may vary.
No experimental ¹⁹F NMR data for this compound was found in the conducted research.
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. nih.govscite.ainih.govyoutube.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electron-donating or -withdrawing properties of the substituents on the benzene (B151609) ring. Computational prediction methods can provide an estimate of the chemical shift. rsc.org The signal would likely be a multiplet due to coupling with the aromatic protons.
To definitively assign the proton and carbon signals and confirm the structure, a suite of two-dimensional (2D) NMR experiments would be crucial. wikipedia.orgadreasnow.comyoutube.comharvard.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. libretexts.org Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netustc.edu.cncolumbia.eduresearchgate.net It would allow for the unambiguous assignment of each proton to its attached carbon in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comresearchgate.netustc.edu.cncolumbia.eduresearchgate.net For instance, the N-H proton should show a correlation to the C-5 carbon and the carbon of the cyanoamino group. The aromatic protons would show correlations to neighboring and more distant carbons, providing critical information to piece together the entire molecular structure.
Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
No experimental IR or Raman spectra for this compound were found in the conducted research.
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted Infrared (IR) Spectrum: The IR spectrum is expected to show characteristic absorption bands. The two nitrile groups (C≡N) are expected to have distinct stretching frequencies, likely in the 2220-2260 cm⁻¹ region. youtube.com The N-H stretching vibration of the cyanoamino group would appear as a sharp to moderately broad band around 3200-3400 cm⁻¹. The C-F stretching vibration would give a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
Predicted Raman Spectrum: Raman spectroscopy would complement the IR data. frontiersin.orgnih.govyoutube.com The symmetric stretching of the aromatic ring would likely give a strong signal. The C≡N stretching vibrations are also Raman active and would be observed. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| N-H Stretch | 3200 - 3400 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |
| C≡N Stretch (benzonitrile) | 2220 - 2240 | Strong | Strong |
| C≡N Stretch (cyanoamino) | 2240 - 2260 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
Note: Predicted values are based on typical functional group frequencies and data from related compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
No experimental HRMS data for this compound was found in the conducted research.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. nih.govchromatographyonline.comnih.govosti.govtechnologynetworks.com For this compound (C₈H₄FN₅), the calculated exact mass would be compared to the experimentally measured value. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also offer clues about the molecule's structure.
Predicted Exact Mass for C₈H₄FN₅:
Monoisotopic Mass: 189.0447 Da
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
No experimental X-ray crystallography data for this compound was found in the conducted research.
Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions in the crystal lattice. It is highly probable that the N-H group of the cyanoamino moiety would participate in hydrogen bonding with the nitrogen atom of a nitrile group on an adjacent molecule. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov These hydrogen bonds would likely play a significant role in the packing of the molecules in the crystal. The fluorine atom could also participate in weaker intermolecular interactions.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic chemistry for both monitoring the progress of a reaction and for assessing the purity of the final product. For a compound like this compound, with its multiple functional groups, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it exceptionally well-suited for this compound. It is widely used to monitor the progress of synthesis reactions and to determine the purity of the final product with high accuracy. chemicalbook.comgoogle.com
In a typical setup for analyzing benzonitrile derivatives, a reversed-phase C18 column is used as the stationary phase. scienggj.orgabap.co.in The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. abap.co.insielc.com The polarity of the mobile phase can be adjusted by changing the ratio of the organic solvent to water, which in turn affects the retention time of the compound. For polar compounds containing amino or cyano groups, acidic modifiers like trifluoroacetic acid (TFA) are sometimes added to the mobile phase to improve peak shape and resolution. scienggj.orgsielc.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring and cyano groups in this compound are expected to exhibit strong UV absorbance. A wavelength between 210 nm and 250 nm is typically effective for detecting benzonitrile-related structures. abap.co.insielc.com
For reaction monitoring, small aliquots of the reaction mixture are withdrawn at regular intervals, diluted, and injected into the HPLC system. The disappearance of starting material peaks and the appearance and growth of the product peak provide a quantitative measure of reaction conversion. chemicalbook.comgoogle.com For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Modern HPLC methods can achieve purity assessments greater than 97%. chemicalbook.comgoogle.com
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) scienggj.org |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) scienggj.org |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min scienggj.orgabap.co.in |
| Column Temperature | 25-40 °C abap.co.in |
| Injection Volume | 10 µL scienggj.orgabap.co.in |
| Detection | UV at 250 nm abap.co.in |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile organic compounds and can be used for reaction monitoring if the reactants and products are thermally stable.
The applicability of GC for this compound depends on its volatility and thermal stability. Due to the presence of the polar cyanoamino group, the compound may have a relatively high boiling point and could potentially degrade at the high temperatures often required for GC analysis. In such cases, derivatization may be necessary. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, compounds with amine functionalities can be converted into silyl (B83357) derivatives, such as tert-butyldimethylsilyl (TBDMS) ethers, to make them more amenable to GC analysis. nih.gov
In a GC analysis, the sample is injected into a heated inlet port, where it is vaporized and swept onto a capillary column by an inert carrier gas (such as helium or nitrogen). The column, which contains the stationary phase, separates the components of the sample. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The NIST WebBook contains extensive libraries of retention indices for various compounds, including benzonitrile, which can aid in method development. nist.gov
A Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds, while a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to provide both quantitative data and structural information, aiding in the definitive identification of the main product and any impurities. nih.gov
Table 2: Hypothetical GC Parameters for Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | DB-5 or HP-5MS (non-polar, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at 100°C, ramp to 280°C at 10-20°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization | Potentially required (e.g., silylation) to improve volatility nih.gov |
Applications of 5 Cyanoamino 2 Fluorobenzonitrile As a Versatile Chemical Building Block
Precursor in the Synthesis of Diverse Organic Scaffolds
Construction of Fluoro-Substituted Heterocycles
No specific examples of 5-(Cyanoamino)-2-fluorobenzonitrile (B6257840) being used in the synthesis of fluoro-substituted heterocycles were found in the available literature. In principle, the cyanoamino group could react with various reagents to form heterocyclic rings. For instance, intramolecular cyclization or intermolecular condensation reactions could potentially lead to the formation of substituted quinazolines, triazoles, or other nitrogen-rich heterocyclic systems. The presence of the fluorine atom would result in fluoro-substituted derivatives, which are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and binding affinity.
Derivatization for Complex Molecular Architectures
There is no available research detailing the derivatization of this compound to create complex molecular architectures. The multiple reaction sites on the molecule suggest that it could be a versatile starting material. The cyanoamino group could be alkylated or acylated, and the nitrile group could be hydrolyzed, reduced, or reacted with organometallic reagents to introduce further complexity. The fluorine atom also allows for nucleophilic aromatic substitution, enabling the introduction of various substituents to build more elaborate structures.
Role in the Development of Functional Materials
Monomer in Polymer Synthesis
No literature was found that describes the use of this compound as a monomer in polymer synthesis. Theoretically, the presence of multiple reactive sites could allow for its use in step-growth polymerization. For example, the amino part of the cyanoamino group and the nitrile could potentially react with other monomers to form polymer chains. The resulting polymers would possess fluorine and cyano groups, which could impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.
Building Block for Optoelectronic Compounds
There is no information available on the application of this compound in the synthesis of optoelectronic compounds. The combination of an electron-withdrawing benzonitrile (B105546) group and a potentially electron-donating cyanoamino group, along with the influence of the fluorine substituent, could lead to interesting photophysical properties. Molecules with such donor-acceptor characteristics are often investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. However, no such studies involving this specific compound have been reported.
Utilization in Ligand Synthesis for Catalysis
Design of Chemical Probes and Research Reagents
The pursuit of understanding intricate biological pathways and identifying novel therapeutic targets relies heavily on the availability of high-precision chemical tools. This compound serves as a valuable starting material for the synthesis of a variety of such probes, including enzyme inhibitors, fluorescent imaging agents, and photoaffinity labels.
Enzyme Inhibitors
The cyanamide functional group within this compound is a key pharmacophore in the design of enzyme inhibitors, particularly those targeting cysteine proteases. The nitrile group of the cyanamide can act as an electrophile, forming a covalent bond with the thiol group of a cysteine residue in the active site of an enzyme, leading to irreversible inhibition. This mechanism has been successfully exploited in the development of inhibitors for enzymes such as cathepsins.
For instance, the design of selective kinase inhibitors often incorporates the fluorobenzonitrile scaffold. The fluorine atom can enhance binding affinity and metabolic stability, while the nitrile group can form crucial interactions within the kinase active site. While specific studies on this compound are not prevalent, the principles of inhibitor design suggest its potential as a scaffold for targeting various kinases implicated in disease.
Table 1: Potential Enzyme Targets for Inhibitors Derived from this compound
| Enzyme Class | Target Family | Rationale for Inhibition |
| Proteases | Cysteine Proteases (e.g., Cathepsins) | Covalent modification of active site cysteine by the cyanamide group. |
| Kinases | Tyrosine and Serine/Threonine Kinases | The fluorobenzonitrile core can be optimized for specific kinase active sites. |
| Amidases | N-acylethanolamine acid amidase (NAAA) | The cyanamide moiety can serve as a warhead for covalent inhibition. |
This table is illustrative and based on the known reactivity of the functional groups present in this compound.
Fluorescent Probes and Imaging Agents
The fluorobenzonitrile core of this compound provides a foundational structure for the development of fluorescent probes. Aromatic fluorinated compounds are integral to many imaging agents due to their favorable photophysical properties and metabolic stability. By chemically modifying the cyanoamino group, a variety of fluorophores can be attached to the scaffold.
Furthermore, the environment-sensitive nature of some fluorophores means that probes derived from this scaffold could be designed to exhibit changes in their fluorescence upon binding to a target molecule or entering a specific cellular microenvironment. This "turn-on" or ratiometric response is highly desirable for reducing background signal and increasing the sensitivity of biological imaging experiments. For example, derivatization of the cyanoamino group could yield probes for monitoring changes in pH, ion concentration, or enzymatic activity within living cells.
"Clickable" Probes and Photoaffinity Labels
To facilitate the identification of molecular targets, this compound can be modified to include a "clickable" handle, such as an alkyne or an azide (B81097). This bioorthogonal reactive group allows for the covalent attachment of the probe to a reporter molecule, such as a fluorophore or a biotin tag, via a highly specific and efficient click chemistry reaction. This approach is central to activity-based protein profiling (ABPP), a powerful strategy for identifying active enzymes in complex biological samples.
Moreover, the aromatic ring of this compound is amenable to the introduction of a photoreactive group, such as a diazirine or an aryl azide. This transforms the molecule into a photoaffinity label. Upon photoactivation with UV light, the photoreactive group generates a highly reactive species that can covalently crosslink to nearby interacting proteins. Subsequent proteomic analysis can then identify the specific protein targets of the probe, providing valuable insights into its mechanism of action.
Table 2: Key Functional Modifications of this compound for Probe Development
| Probe Type | Key Modification | Application |
| Fluorescent Probe | Attachment of a fluorophore to the cyanoamino group. | Live-cell imaging, tracking of biological molecules. |
| "Clickable" Probe | Introduction of an alkyne or azide handle. | Activity-based protein profiling, target identification. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., diazirine). | Covalent capture and identification of binding partners. |
This table outlines potential modifications to the this compound scaffold for the creation of various chemical probes.
Future Directions and Emerging Research Avenues for 5 Cyanoamino 2 Fluorobenzonitrile
Exploration of Novel Synthetic Pathways with Enhanced Efficiency
Currently, there are no published, peer-reviewed synthetic routes specifically detailing the preparation of 5-(Cyanoamino)-2-fluorobenzonitrile (B6257840). Future research in this area would need to focus on establishing a reliable and efficient synthesis. Potential starting materials could include 5-amino-2-fluorobenzonitrile (B1271941) or other appropriately substituted benzene (B151609) rings.
Potential Synthetic Approaches to be Investigated:
| Starting Material | Potential Reagents and Conditions | Key Transformation |
| 5-Amino-2-fluorobenzonitrile | Cyanogen (B1215507) bromide (BrCN) under basic conditions | Direct cyanation of the amino group |
| 5-Amino-2-fluorobenzonitrile | Reaction with a cyanating agent like N-cyanobenzotriazole | Alternative cyanation method |
| A suitably protected 5-bromo-2-fluorobenzonitrile (B68940) derivative | Transition-metal-catalyzed cross-coupling with a cyanoamide source | C-N bond formation |
The development of a successful synthetic pathway would be the foundational step for any further investigation into the properties and applications of this compound. Researchers would need to focus on optimizing reaction conditions to maximize yield and purity, as well as developing a scalable process.
Investigation of Unconventional Reactivity and Catalytic Transformations
The reactivity of this compound is entirely unexplored. The presence of multiple functional groups—a nitrile, a cyanoamino group, and a fluorine atom on an aromatic ring—suggests a rich and complex reactivity profile that could be a fertile ground for chemical discovery.
Hypothetical Areas of Reactivity Research:
Cyclization Reactions: The cyanoamino and nitrile groups could potentially participate in intramolecular cyclization reactions to form novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.
Coordination Chemistry: The nitrogen atoms of the cyanoamino and nitrile groups could act as ligands for various metal centers, leading to the formation of new coordination polymers or discrete organometallic complexes with potential catalytic or material applications.
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile and cyanoamino groups, could be susceptible to nucleophilic aromatic substitution, allowing for further functionalization of the aromatic ring.
Integration into Supramolecular Chemistry and Self-Assembly Processes
No studies have been conducted on the role of this compound in supramolecular chemistry. The potential for hydrogen bonding from the cyanoamino group, along with dipole-dipole interactions from the nitrile and fluoro substituents, suggests that this molecule could be a valuable building block for self-assembling systems.
Future research could explore its ability to form well-defined supramolecular structures such as:
Liquid Crystals: The rigid, planar structure of the benzonitrile (B105546) core could favor the formation of liquid crystalline phases.
Organic Frameworks: Through carefully chosen intermolecular interactions, it might be possible to construct porous organic frameworks with applications in gas storage or separation.
Gels: Under specific conditions, the molecule might self-assemble into extended fibrous networks capable of gelling solvents.
Advanced Computational Studies for Property Prediction and Material Design
In the absence of experimental data, computational chemistry could provide initial insights into the properties and potential behavior of this compound. Density Functional Theory (DFT) and other quantum chemical methods could be employed to predict:
Molecular Geometry and Electronic Structure: Understanding the preferred conformation and the distribution of electron density is crucial for predicting reactivity and intermolecular interactions.
Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra would aid in the characterization of the compound once it is synthesized.
Reactivity Indices: Computational analysis could identify the most likely sites for electrophilic and nucleophilic attack, guiding experimental reactivity studies.
These computational studies would be invaluable for directing future synthetic efforts and for identifying promising areas of application before undertaking extensive experimental work.
Development of High-Throughput Screening Methodologies for Reaction Discovery
Should this compound become available, high-throughput screening (HTS) could be a powerful tool for rapidly exploring its reactivity and identifying potential applications. HTS methodologies could be developed to screen for:
Catalytic Activity: The compound could be tested as a ligand in a wide array of catalytic reactions.
Biological Activity: HTS could be used to screen for any potential therapeutic effects of the compound or its derivatives.
Materials Properties: Combinatorial approaches could be used to rapidly assess the properties of materials incorporating this molecule.
The development of such screening methods would significantly accelerate the pace of research into this currently uncharacterized corner of chemical space.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 5-(Cyanoamino)-2-fluorobenzonitrile and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with fluorinated benzonitrile precursors. For example, 2-fluorobenzonitrile derivatives can be synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., ethanol or dichloromethane as solvents, heat for activation). Key intermediates are purified using recrystallization or chromatography to ensure >97% purity . Optimization of reaction parameters (temperature, catalyst loading) is critical for yield improvement.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyanoamino group incorporation.
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Mass Spectrometry (MS) to validate molecular weight and fragmentation patterns.
- Melting Point Analysis to cross-check with literature values (e.g., analogues like 4-(difluoromethoxy)-2-fluorobenzonitrile melt at 41–43°C ).
Advanced Research Questions
Q. What experimental models are suitable for evaluating the neuroprotective potential of this compound derivatives?
- Methodological Answer :
- In vitro : Use Aβ42 aggregation assays to assess anti-amyloid activity. Rat brain cell lines (e.g., hippocampal slices) can test protection against amyloid-induced toxicity, with long-term potentiation (LTP) measurements as functional readouts .
- In vivo : Transgenic mouse models of Alzheimer’s disease (AD) to evaluate cognitive improvement and amyloid plaque reduction. Dose-response studies should optimize pharmacokinetics and blood-brain barrier penetration.
Q. How does the substitution pattern on the benzonitrile core influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- The 2-fluorobenzonitrile framework is essential for anti-aggregation activity, as replacing fluorine or cyanoamino groups with carboxyl/amide moieties abolishes efficacy .
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility. Computational tools (e.g., DFT calculations) can predict electronic effects on reactivity .
Q. What strategies improve selectivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Transition metals (e.g., Pd for cross-couplings) or phase-transfer catalysts improve regioselectivity.
- Temperature Control : Low temperatures reduce side reactions (e.g., hydrolysis of cyano groups) .
Q. How can computational chemistry guide the design of this compound-based therapeutics?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like Aβ42 or Sigma-1 receptors (e.g., PRX-3140 derivatives show Sigma-1 agonism ).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes under physiological conditions.
- QSAR Models : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
